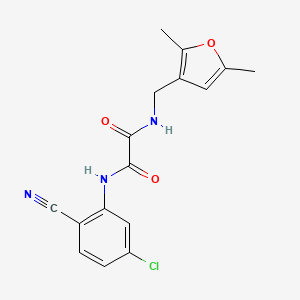

N1-(5-chloro-2-cyanophenyl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide

Description

N1-(5-chloro-2-cyanophenyl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 5-chloro-2-cyanophenyl group at the N1 position and a 2,5-dimethylfuran-3-ylmethyl substituent at the N2 position. Oxalamides are known for their structural versatility and applications in medicinal chemistry, particularly as ligands for receptors or enzyme inhibitors. The chloro and cyano substituents on the phenyl ring enhance electrophilicity and binding affinity, while the dimethylfuran moiety contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3/c1-9-5-12(10(2)23-9)8-19-15(21)16(22)20-14-6-13(17)4-3-11(14)7-18/h3-6H,8H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWUJDUAPMAOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table summarizes key structural and functional differences between N1-(5-chloro-2-cyanophenyl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide and related oxalamide derivatives:

Key Observations:

Structural Diversity: The target compound combines a halogenated aryl group (chloro, cyano) with a heterocyclic furan, favoring hydrophobic interactions. In contrast, S336 () employs methoxy and pyridyl groups for polar receptor binding. Piperazine-linked oxalamides () integrate bulky arylpiperazine moieties, enabling CNS receptor modulation, while the chiral chloro-dimethylbutan-2-yl derivative () emphasizes stereochemical control in catalysis.

Biological Activity: S336’s umami agonist activity (EC₅₀ = 0.3 µM) highlights the role of methoxy and pyridyl groups in taste receptor activation, whereas the target compound’s furan and chloro-cyanophenyl groups may prioritize stability over potency . Piperazine-containing oxalamides () exhibit nanomolar affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors, suggesting divergent therapeutic pathways compared to the sensory focus of S334.

Synthetic Accessibility :

Q & A

Q. What are the typical synthetic routes for N1-(5-chloro-2-cyanophenyl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide?

The synthesis involves multi-step reactions:

- Step 1 : Preparation of 5-chloro-2-cyanophenylamine via nitration of 5-chloro-2-nitrobenzene followed by reduction (e.g., using SnCl₂/HCl) .

- Step 2 : Formation of the oxalamide backbone by reacting the amine with oxalyl chloride in anhydrous dichloromethane under nitrogen .

- Step 3 : Introduction of the (2,5-dimethylfuran-3-yl)methyl group via alkylation using a bromide derivative and a base (e.g., K₂CO₃ in DMF) . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the compound characterized to confirm its structure and purity?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and backbone integrity (e.g., oxalamide protons at δ 8.1–8.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected at ~360–365 m/z) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by UV detection at 215–254 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Critical parameters include:

- Temperature : Lower temperatures (0–5°C) during oxalyl chloride coupling to minimize side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation . Yields for analogous oxalamides range from 37–55%, depending on stepwise optimization .

Q. How can contradictory biological activity data (e.g., IC₅₀ variations) be resolved?

Discrepancies may arise from:

- Assay Conditions : Differences in cell lines (e.g., MCF-7 vs. HEK293) or incubation times .

- Solubility : Use of DMSO vs. aqueous buffers affects compound bioavailability .

- Structural Analogues : Compare derivatives (e.g., replacing dimethylfuran with thiophene) to isolate functional group contributions . Example

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| Analog A (thiophene) | 15 | MCF-7 |

| Target Compound (dimethylfuran) | 20 | HEK293 |

Q. What computational methods are used to predict molecular interactions with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding to receptors (e.g., kinases) using the compound’s InChI key (e.g., HZAUUTSDMLOGIU) .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How does the compound’s stability under varying pH conditions affect its experimental applications?

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?

SAR studies often involve:

- Substituent Modifications : Replacing chloro/cyano groups with fluorine or methoxy to assess potency shifts .

- Bioisosteric Replacement : Swapping dimethylfuran with isoxazole to evaluate hydrophobic interactions .

- Pharmacophore Mapping : Identifying critical hydrogen-bond acceptors (e.g., cyano group) using X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.